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Dermaseptin B2

Cat. No.: B1577055
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides in Biological Defense Systems

Antimicrobial peptides (AMPs) are essential components of the innate immune system, providing a first line of defense against a wide array of pathogens. frontiersin.orgelifesciences.orglibretexts.org These naturally occurring molecules are found in virtually all forms of life, from bacteria to humans. frontiersin.orgelifesciences.org AMPs are typically small, cationic peptides, meaning they carry a positive charge. elifesciences.orggenscript.com This characteristic is crucial to their function, as it facilitates their interaction with the negatively charged cell membranes of microbes. mdpi.com

The primary mechanism of action for many AMPs involves the disruption of microbial membranes, leading to cell death. mdpi.comwikipedia.org However, their roles are not limited to direct killing of pathogens. AMPs can also modulate the host's immune response, acting as signaling molecules that can recruit and activate other immune cells to the site of infection or injury. frontiersin.orgwikipedia.orgmdpi.com Their broad spectrum of activity includes effectiveness against Gram-positive and Gram-negative bacteria, fungi, viruses, and even some parasites. frontiersin.orgwikipedia.org

Discovery and Origin of Dermaseptin (B158304) B2 from Amphibian Skin Secretions

Dermaseptin B2 was isolated from the skin secretions of the Amazonian tree frog, Phyllomedusa bicolor. mdpi.complos.orgresearchgate.net The skin of amphibians is a rich source of a diverse array of bioactive peptides, which serve as a chemical defense mechanism against predators and microbial infections in their humid environments. nih.govnih.gov The discovery of this compound, also known as Adenoregulin, was a significant finding, as it was shown to possess potent antimicrobial properties. sci-hub.semedchemexpress.com

The identification of this compound involved the collection of skin secretions from Phyllomedusa bicolor, followed by purification techniques to isolate the individual peptide components. mdpi.comnih.gov Its structure was then determined, revealing it to be a 33-residue-long cationic and α-helical peptide. plos.orgacs.org

Classification of this compound within the Dermaseptin Family

This compound belongs to the dermaseptin superfamily of peptides, a large and diverse group of antimicrobial peptides found in the skin of frogs from the Hylidae family. nih.govsci-hub.se Members of the dermaseptin family are characterized by being rich in lysine (B10760008) residues, which contributes to their positive charge, and they often contain a tryptophan residue near the beginning of their sequence. mdpi.com

The dermaseptin family is further divided into several subfamilies based on structural similarities. sci-hub.se this compound is a prominent member of the DRS-B family. plos.orgplos.org While peptides within the same family share structural resemblances, there can be significant variations in their amino acid sequences, leading to a wide range of biological activities. sci-hub.se The precursors of dermaseptins, the molecules from which the mature peptides are formed, show a highly conserved N-terminal region but have markedly varied C-terminal domains that give rise to the diverse antimicrobial peptides. sci-hub.se

Properties

bioactivity

Antibacterial, Antifungal

sequence

AMWKDVLKKIGTVALHAGKAALGAVADTISQ

Origin of Product

United States

Biological Activities of Dermaseptin B2 in Preclinical Research

Spectrum of Antimicrobial Activity of Dermaseptin (B158304) B2

Dermaseptin B2 exhibits potent, membrane-lytic activity against a wide array of microorganisms, including bacteria, fungi, yeasts, and protozoa. plos.orgmdpi.comnih.govacs.orgplos.org Its mechanism of action is generally understood to involve the permeabilization and disruption of the lipid bilayer of microbial cell membranes, a process often described by the "carpet" or "toroidal pore" model. acs.orgmdpi.comacs.org

Antibacterial Efficacy against Gram-Positive Organisms

This compound has demonstrated efficacy against Gram-positive bacteria. plos.orgnih.govmdpi.commedchemexpress.comfrontiersin.org Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, initiating the disruptive process that leads to cell death. nih.govmdpi.com Studies have reported its activity against pathogenic species such as Staphylococcus aureus. nih.govmdpi.comfrontiersin.org

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Gram-Positive OrganismActivity Metric (Unit)Observed ValueReference
Staphylococcus aureusMIC (μM)32 mdpi.com

Antibacterial Efficacy against Gram-Negative Organisms

The peptide is also active against a range of Gram-negative bacteria. plos.orgnih.govmdpi.commedchemexpress.comfrontiersin.org Research has documented its effectiveness against clinically relevant pathogens, including strains of Escherichia coli and multidrug-resistant Acinetobacter baumannii. nih.govmdpi.com The minimal inhibitory concentration (MIC) for E. coli strains has been reported in the low microgram per milliliter range. nih.govmdpi.com For instance, the MIC value for E. coli ATCC 8739 was found to be 3.75 µg/mL, while for a colistin-resistant E. coli strain (184), the MIC was 7.5 µg/mL. nih.govmdpi.com Furthermore, studies on multidrug-resistant A. baumannii showed that this compound had an MIC of 12.5 µg/mL and a minimal bactericidal concentration (MBC) of 25 µg/mL. mdpi.com

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

Gram-Negative OrganismActivity Metric (Unit)Observed ValueReference
Escherichia coli (ATCC 8739)MIC (µg/mL)3.75 nih.govmdpi.com
Escherichia coli (Strain 184)MIC (µg/mL)7.5 nih.govmdpi.com
Escherichia coliMIC (μM)16 mdpi.com
Acinetobacter baumannii (MDR)MIC (µg/mL)12.5 mdpi.com
Acinetobacter baumannii (MDR)MBC (µg/mL)25 mdpi.com

Antifungal and Anti-Yeast Activities

This compound's antimicrobial spectrum extends to filamentous fungi and yeasts. plos.orgnih.govmdpi.comnih.govacs.orgplos.org It has shown cytotoxic activity against Aspergillus fumigatus and the pathogenic yeast Candida albicans. frontiersin.orgresearchgate.net The MIC for C. albicans was determined to be 16 µM, with a minimum fungicidal concentration (MFC) of 64 µM in one study. mdpi.com

Table 3: Antifungal and Anti-Yeast Activity of this compound

OrganismActivity Metric (Unit)Observed ValueReference
Candida albicansMIC (μM)16 mdpi.com
Candida albicansMFC (μM)64 mdpi.com
Aspergillus fumigatusMIC (μM)3.1 - 30 frontiersin.org

Antiprotozoal Activities

The broad antimicrobial action of this compound also includes activity against protozoa. plos.orgnih.govmdpi.comnih.govnih.govacs.org Its membrane-disrupting capability is effective against these eukaryotic microorganisms, a trait shared by other members of the dermaseptin family. researchgate.net While specific data on the types of protozoa and inhibitory concentrations for this compound are less detailed in available literature, the general antiprotozoal capacity is a recognized feature of the peptide.

Antiviral Activities

The antiviral properties of this compound appear to be highly specific and are not broadly effective. Research investigating its activity against Zika virus (ZIKV) found that native this compound did not inhibit the virus. nih.govnih.gov In fact, results indicated that the peptide could even lead to an increase in viral infectivity under the tested conditions. nih.govnih.gov This is in contrast to some other dermaseptins and their synthetic analogs, which have shown potential in inhibiting the initial stages of ZIKV infection. nih.gov

Antiproliferative Activities of this compound in Cell Culture Models

Beyond its antimicrobial effects, this compound has demonstrated significant antiproliferative and cytotoxic activities against various human tumor cell lines in vitro. plos.orgplos.orgmdpi.comresearchgate.net This has led to its investigation as a potential anticancer agent. plos.organr.fr The peptide has been shown to inhibit the proliferation and colony formation of multiple cancer cell types. plos.org The mechanism appears to involve direct interaction with the cancer cell membrane, potentially leading to necrosis. plos.orgmdpi.com This cytotoxic action is selective, with studies showing that prostate cancer cell lines are particularly sensitive, while certain other cancer cells and normal cells are less affected. plos.orgnih.gov

Research has shown that this compound's antiproliferative action against prostate cancer cells (PC3) may be partially mediated by its interaction with cell surface glycosaminoglycans. plos.orgpeerj.com It inhibits the growth of various human tumor cell lines with GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. plos.orgnih.gov For example, prostatic cell lines showed high sensitivity with GI₅₀ values between 0.71 and 2.65 µM. plos.orgnih.gov In contrast, glioblastoma and some mammary carcinoma cell lines were not affected within the tested concentration range. plos.orgnih.gov Studies on rhabdomyosarcoma (RD) cells also confirmed a time- and concentration-dependent inhibition of proliferation, with IC₅₀ values decreasing over time. scirp.org

Table 4: Antiproliferative Activity of this compound in Human Cell Lines

Cell LineCancer TypeActivity Metric (Unit)Observed ValueReference
PC3Prostate AdenocarcinomaGI₅₀ (μM)0.71 - 2.65 plos.orgnih.gov
DU145Prostate CarcinomaGI₅₀ (μM)0.71 - 2.65 plos.orgnih.gov
22RV1Prostate CarcinomaGI₅₀ (μM)0.71 - 2.65 mdpi.com
MDA-MB231Breast AdenocarcinomaGI₅₀ (μM)15.2 plos.org
HCC1395Breast CarcinomaSensitive to DrsB2 academicjournals.org
U87MGGlioblastomaNo effect in tested range plos.orgnih.gov
RD (CCL-136)RhabdomyosarcomaIC₅₀ (μM) at 24h7.679 scirp.org
RD (CCL-136)RhabdomyosarcomaIC₅₀ (μM) at 48h7.235 scirp.org
RD (CCL-136)RhabdomyosarcomaIC₅₀ (μM) at 72h5.993 scirp.org

Inhibition of Cancer Cell Line Proliferation

This compound has been shown to exert a dose-dependent antiproliferative effect on a wide range of human tumor cell lines. nih.gov The sensitivity to this peptide varies among different cancer types, with some cell lines exhibiting high sensitivity while others are more resistant. nih.govplos.org

Prostate Adenocarcinoma Cell Lines

Prostate cancer cell lines have demonstrated notable sensitivity to the antiproliferative effects of this compound. nih.govplos.org Studies have reported that the concentration of this compound required to inhibit the growth of these cells by 50% (GI50) is in the low micromolar range. nih.govnih.gov For instance, the GI50 values for the androgen-independent PC3 and DU145 cell lines were determined to be 1.24 µM and 0.91 µM, respectively. nih.gov The androgen-sensitive LNCaP cell line was found to be even more sensitive, with a GI50 of 0.31 µM. nih.gov Further research has indicated GI50 values for prostate cancer cell lines ranging from 0.71 to 2.65 µM. nih.gov In one study, treatment with a hormonotoxin derivative of this compound, H-B2, showed slightly greater effectiveness than this compound alone on various prostate cancer cell lines. mdpi.com

Cell LineDescriptionGI50 (µM)Reference
PC3Prostate Adenocarcinoma (androgen-independent)1.24 ± 0.23 nih.gov
DU145Prostate Carcinoma (androgen-independent)0.91 ± 0.04 nih.gov
LNCaPProstate Adenocarcinoma (androgen-sensitive)0.31 ± 0.15 nih.gov
Breast Cancer Cell Lines

The inhibitory effects of this compound have also been evaluated against breast cancer cell lines. The mammary carcinoma cell line MDA-MB-231 exhibited a GI50 value of 8.06 µM. nih.gov Another study reported that this compound showed antiproliferative activity against the HCC1395 breast cancer cell line. academicjournals.org In contrast, some studies have reported no significant growth inhibition of certain mammary carcinoma cell lines within the tested concentration range. nih.govfrontiersin.org For example, MDA-MB 231, MDA-MB 453, and BT-474 cell lines were tested, but no GI50 values were obtained. nih.gov However, a separate study focusing on a pDNA/DrsB2 vector demonstrated a 50% growth inhibition (GI50) in MCF-7 breast cancer cells. nih.gov

Cell LineDescriptionGI50 (µM)Reference
MDA-MB-231Mammary Carcinoma8.06 ± 0.50 nih.gov
HCC1395Breast CarcinomaData not quantified academicjournals.org
MCF-7Breast AdenocarcinomaData not quantified (pDNA/DrsB2) nih.gov
Glioblastoma Cell Lines

Preclinical studies have shown varied efficacy of this compound against glioblastoma cell lines. While some dermaseptin peptides, like Dermaseptin-PD-2, have shown inhibitory effects on the U251MG neuronal glioblastoma cell line, this compound itself was reported to have no effect on the proliferation of several glioblastoma cell lines, including U87MG, U138MG, and U373MG, within the tested concentrations. nih.govmdpi.com In fact, the U87MG cell line has been used as a model for a resistant tumor cell line in comparative studies with more sensitive lines like PC3. nih.govplos.org

Lung Cancer Cell Lines

The antiproliferative activity of this compound has been observed against non-small cell lung cancer. One study identified that a related peptide, dermaseptin-PD-2, inhibited the proliferation of the H157 human lung cancer cell line. mdpi.com While direct GI50 values for this compound against lung cancer cell lines are not extensively detailed in the provided search results, the activity of related dermaseptins suggests a potential for this class of peptides in targeting lung cancer.

Other Tumor Cell Types

This compound has demonstrated antiproliferative effects against a variety of other tumor cell types. nih.gov This includes B-lymphoma cells (RAJI), with a GI50 of 2.57 µM. nih.gov Additionally, the peptide has been shown to inhibit the proliferation of several pancreatic carcinoma cell lines (PANC-1, BxPC-3, MiaPaCa2) and melanoma cell lines (A375, SK-Mel-28, HT-144), although specific GI50 values for this compound were not provided in the search results for these particular cell lines. nih.gov

Cell LineTumor TypeGI50 (µM)Reference
RAJIB-Lymphoma2.57 ± 0.75 nih.gov
PANC-1Pancreatic CarcinomaData not quantified nih.gov
BxPC-3Pancreatic CarcinomaData not quantified nih.gov
MiaPaCa2Pancreatic CarcinomaData not quantified nih.gov
A375MelanomaData not quantified nih.gov
SK-Mel-28MelanomaData not quantified nih.gov
HT-144MelanomaData not quantified nih.gov

Modulation of Cancer Cell Colony Formation

In addition to inhibiting cell proliferation, this compound has been shown to effectively modulate the formation of cancer cell colonies in vitro. nih.govplos.org This activity suggests an interference with the cancer cells' ability to survive and grow independently, a key characteristic of tumorigenicity.

Treatment with this compound significantly inhibited the colony formation of PC3 prostate cancer cells. nih.govresearchgate.net A concentration of 0.1 µM was sufficient to reduce colony formation by over 70%, with complete inhibition observed at concentrations above 2.5 µM. nih.govresearchgate.net Similarly, the colony formation of the MDA-MB-231 breast cancer cell line was also inhibited by this compound. nih.govresearchgate.net A concentration of 1 µM resulted in approximately 50% inhibition, and complete inhibition was achieved at 2.5 µM and higher. nih.gov These findings underscore the potent anti-tumorigenic properties of this compound in preclinical models. nih.govplos.orgresearchgate.net

Anti-angiogenic Activities of this compound in in vitro Models

This compound, an antimicrobial peptide isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, has demonstrated significant anti-angiogenic properties in various preclinical in vitro settings. nih.govnih.gov Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. anr.fr The ability of this compound to interfere with key steps of angiogenesis, such as the proliferation of endothelial cells and their subsequent organization into capillary-like structures, highlights its potential as a molecule of interest in cancer research. anr.frplos.org In vitro studies have shown that this compound can directly target endothelial cells to block tumor-associated angiogenesis. anr.fr

Inhibition of Endothelial Cell Proliferation

A fundamental step in angiogenesis is the proliferation of endothelial cells, which line the interior surface of blood vessels. Research has shown that this compound effectively inhibits the proliferation of these cells in a dose-dependent manner. nih.govplos.org

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell Line Concentration (µM) Observed Effect
HUVEC Dose-dependent Inhibition of cell proliferation nih.govresearchgate.net
ABAE Cells Dose-dependent Inhibition of cell proliferation nih.govresearchgate.net

This table summarizes the reported effects of this compound on the proliferation of different endothelial cell lines in vitro.

Suppression of Capillary Formation

Beyond inhibiting proliferation, this compound has been shown to disrupt the ability of endothelial cells to form three-dimensional capillary-like networks, a critical process in the formation of new blood vessels. nih.govnih.govplos.org This activity has been evaluated using in vitro angiogenesis assays, such as tube formation on Matrigel™ or collagen gels. nih.govplos.org

In these assays, endothelial cells (like HUVECs) are cultured on a basement membrane extract (Matrigel™), where they normally differentiate and form intricate, tube-like structures resembling capillaries, often stimulated by growth factors like Fibroblast growth factor-2 (FGF-2). nih.govplos.org Treatment with this compound significantly impairs this process. Research indicates a dose-dependent inhibition of HUVEC pseudo capillary formation at concentrations ranging from 1 to 5 µM. nih.govresearchgate.net Similarly, in a model using ABAE cells on a collagen matrix, a concentration of 5 µM of this compound was sufficient to completely block the formation of these capillary tubes. nih.govplos.org This demonstrates the peptide's potent ability to interfere with the morphological differentiation of endothelial cells, a key step in angiogenesis. nih.govresearchgate.net

Table 2: Effect of this compound on in vitro Capillary Formation

Cell Model Culture Matrix Concentration (µM) Outcome
HUVEC Matrigel™ 1 µM Dose-dependent inhibition of pseudo capillary formation nih.govplos.org
HUVEC Matrigel™ 2.5 µM Dose-dependent inhibition of pseudo capillary formation nih.govplos.org
HUVEC Matrigel™ 5 µM Dose-dependent inhibition of pseudo capillary formation nih.govplos.org
ABAE Cells Collagen 5 µM Complete inhibition of capillary tube formation nih.govplos.org

This table details the inhibitory effects of different concentrations of this compound on the formation of capillary-like structures by endothelial cells in various in vitro models.

Mechanistic Insights into Dermaseptin B2 Biological Actions

Cellular Membrane Interaction Mechanisms

The primary mode of action for Dermaseptin (B158304) B2 involves its interaction with and disruption of the cellular membrane. This process is initiated by electrostatic interactions and culminates in membrane permeabilization and cell lysis.

Interaction with Tumor Cell Surfaces

Dermaseptin B2's selectivity for tumor cells is largely attributed to the distinct composition of cancer cell membranes compared to normal cells. mdpi.com The outer leaflet of tumor cell plasma membranes often displays a net negative charge due to an increased presence of anionic molecules such as phosphatidylserine, O-glycosylated mucins, and sulfated glycosaminoglycans (GAGs). mdpi.compeerj.com The positive charge of the cationic this compound peptide facilitates a strong electrostatic attraction to these anionic components on the tumor cell surface. mdpi.com

Studies have highlighted the significant role of cell surface GAGs in the initial binding of this compound. plos.orgnih.gov Pre-treatment of prostate cancer cells (PC3) with sodium chlorate (B79027), an inhibitor of GAG sulfation, was found to decrease the antiproliferative activity of this compound. plos.orgnih.gov This activity could be partially restored by the addition of exogenous chondroitin (B13769445) sulfate (B86663) C, underscoring the importance of these sulfated molecules in the peptide's interaction with the cell surface. plos.orgnih.gov Furthermore, research suggests that the tryptophan (Trp) residue at position 3 of the this compound sequence plays a key role in its antiproliferative activity. plos.org

This compound has shown dose-dependent antiproliferative effects on various cancer cell lines, with prostatic cell lines appearing to be particularly sensitive. plos.orgplos.org

Antiproliferative Activity of this compound on Various Human Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)
PC3 Prostate Adenocarcinoma 0.71
DU145 Prostate Carcinoma 2.65
LNCaP Prostate Carcinoma 1.85
PANC-1 Pancreatic Carcinoma 2.5
BxPC-3 Pancreatic Carcinoma >10
U87MG Glioblastoma >10
MDA-MB231 Mammary Carcinoma >10

GI₅₀ is the concentration that inhibits 50% of cell growth. Data extracted from studies on the dose-dependent antiproliferative effect of this compound. plos.orgfrontiersin.org

Peptide Aggregation at Plasma Membranes

Following the initial electrostatic binding, this compound peptides accumulate and aggregate on the surface of the tumor cell's plasma membrane. plos.orgnih.govplos.org Confocal microscopy analyses have visualized this rapid accumulation at the cytoplasmic membranes of sensitive human tumor cells like PC3. plos.orgnih.gov This aggregation is a critical step that precedes membrane disruption. The peptide concentration on the membrane surface increases until a threshold is reached, triggering subsequent events. acs.orgacs.org

Internalization into Cytoplasm and Nucleus

Once a sufficient concentration is achieved on the cell surface, this compound is capable of penetrating the plasma membrane and entering the cell. plos.orgplos.org Studies using fluorescently labeled this compound have shown that in sensitive PC3 cells, the peptide not only enters the cytoplasm but also localizes within the nucleus. plos.orgnih.govnih.gov In contrast, in less sensitive tumor cells, such as U87MG glioblastoma cells, the peptide appears to be trapped in vesicles at the cell membrane, highlighting a potential mechanism of resistance. plos.orgnih.govnih.gov The exact mechanism of internalization is still under investigation but is believed to be a direct consequence of the membrane-disrupting models discussed below. nih.gov

Membrane Permeation and Disruption Models

The cytotoxic effect of this compound is primarily mediated by its ability to permeabilize the cell membrane, leading to a necrotic-like cell death. mdpi.complos.orgnih.gov This is supported by findings of a rapid increase in cytosolic lactate (B86563) dehydrogenase (LDH), an indicator of membrane rupture. nih.govplos.orgnih.gov Two primary models have been proposed to explain how this compound disrupts the lipid bilayer: the carpet mechanism and the toroidal pore formation hypothesis.

The "carpet" model is a widely suggested mechanism for the action of many antimicrobial peptides, including this compound. acs.orgacs.orgiiitd.edu.in In this model, the peptide monomers bind to the outer leaflet of the cell membrane, orienting themselves parallel to the lipid bilayer surface. acs.orgnih.gov They then accumulate, forming a "carpet-like" layer that covers the membrane. mdpi.comacs.org This accumulation induces significant tension and thinning of the membrane. iiitd.edu.in Once a critical threshold concentration of the peptide is reached, the membrane's integrity is compromised, leading to the formation of transient pores or micelles and subsequent cell lysis. acs.orgiiitd.edu.in The peptide resides at the hydrocarbon core-water interface, interacting with the phospholipid headgroups and the glycerol (B35011) backbone of the anionic lipids. acs.orgnih.gov This interfacial location of this compound induces a positive curvature strain on the bilayer, which is a key step leading to membrane disruption. acs.orgacs.orgnih.gov

The toroidal pore model is another proposed mechanism that may act in concert with or as a consequence of the carpet model. acs.orgfrontiersin.orgacs.org According to this hypothesis, after the initial carpet-like accumulation, the peptides insert themselves into the membrane bilayer. acs.org In this arrangement, the peptides, along with the headgroups of the lipid molecules, bend inward to form the lining of a water-filled pore. acs.orgmdpi.com This creates a "toroidal" structure where the pore is continuous from the extracellular to the intracellular space. mdpi.com Planar lipid bilayer studies have suggested that this compound can form these mixed lipid-peptide pores, possibly as tetramers. frontiersin.orgacs.org The formation of these transient toroidal pores leads to the leakage of cellular contents and ultimately cell death. acs.orgnih.gov The flexible helix-hinge-helix structure of this compound is thought to facilitate the insertion of its hydrophobic N- and C-termini into the membrane core, which is essential for this process. acs.orgnih.gov

Carpet Mechanism Theory

Role of Electrostatic Interactions with Anionic Cell Membrane Components

This compound (DRS-B2) is a cationic, α-helical antimicrobial peptide containing 33 amino acids, including six lysine (B10760008) residues, which give it a net positive charge. nih.gov This polycationic nature is fundamental to its mechanism of action, which begins with electrostatic interactions with negatively charged components on target cell membranes. mdpi.comnih.govresearchgate.net The cell membranes of cancer cells, for instance, carry a net negative charge due to a higher concentration of anionic molecules like phosphatidylserine, O-glycosylated mucins, and glycosaminoglycans compared to normal mammalian cells. mdpi.commdpi.commdpi.com

This charge difference is considered a major element in the selective destruction of cancer cells by cationic antimicrobial peptides like this compound. mdpi.com The initial binding is driven by the electrostatic attraction between the positively charged peptide and the anionic cell surface. nih.govmdpi.com Following this initial contact, this compound adopts an amphiphilic α-helical structure, which facilitates its interaction with and insertion into the lipid bilayer. nih.govresearchgate.net Studies indicate that DRS-B2 resides at the hydrocarbon core-water interface, parallel to the membrane plane, where it interacts with the polar head groups and glycerol backbone of anionic phospholipids. acs.orgnih.gov This interaction can lead to the clustering of anionic lipids and induce a positive curvature strain on the bilayer, consistent with a "carpet" mechanism. nih.govacs.orgnih.gov Once a threshold concentration of the peptide accumulates on the membrane surface, it leads to membrane permeabilization and disruption. acs.orgnih.gov

The importance of this electrostatic interaction is highlighted by the observation that the adsorption of DRS-B2 onto anionic alginate nanoparticles can potentiate its antibacterial activity, using the nanoparticles as a carrier to deliver the peptide to the bacterial cell membrane. nih.gov

**3.2. Molecular Mechanisms of Cell Death Induction

Studies on human prostate adenocarcinoma cells (PC3) show that DRS-B2 does not activate caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov Furthermore, analysis using Annexin V and Propidium Iodide (PI) staining on PC3 cells treated with DRS-B2 revealed double-positive staining, suggesting a necrotic cell death mechanism. mdpi.com Confocal microscopy has shown that the peptide interacts with the tumor cell surface, aggregates, and penetrates the cells, leading to rapid membrane disruption. nih.govmendeley.comnih.gov This direct lytic effect on the cell membrane is consistent with necrosis, where the cell swells and bursts, releasing its intracellular contents. nih.govplos.org

In contrast to the native peptide, modified versions of this compound can be engineered to trigger apoptotic cell death. A notable example is a hormonotoxin, designated H-B2, created by conjugating DRS-B2 with a synthetic analog of the luteinizing hormone-releasing hormone (d-Lys6-LHRH). mdpi.comnih.gov This modification was designed to target the LHRH receptor, which is often overexpressed on the surface of cancer cells like the PC3 prostate cancer line. mdpi.com

While H-B2 retains a significant antiproliferative effect comparable to native DRS-B2, its mechanism of cell death is fundamentally different. mdpi.comnih.gov Flow cytometry analysis showed that H-B2 promotes apoptosis in PC3 cells in a dose-dependent manner. mdpi.com Further confirmation came from TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays, which detect DNA fragmentation, a key feature of apoptosis. mdpi.com Treatment of PC3 cells with 5 µM of H-B2 resulted in 69% DNA fragmentation, whereas the same concentration of native DRS-B2 caused only 9% fragmentation. mdpi.com These findings indicate that by conjugating DRS-B2 to a targeting ligand, its cytotoxic mechanism can be shifted from necrosis to apoptosis, which may explain the lower toxicity observed for the hormonotoxin compared to the native peptide. mdpi.comnih.gov

Table 1: Comparison of Cell Death Mechanisms

Feature Native this compound H-B2 (this compound-LHRH Conjugate)
Primary Cell Death Pathway Necrosis-like mdpi.comnih.govplos.org Apoptosis mdpi.comnih.gov
Annexin V / PI Staining Double positive (Necrotic profile) mdpi.com Apoptotic profile mdpi.com
DNA Fragmentation (TUNEL Assay) Low (9% at 5 µM) mdpi.com High (69% at 5 µM) mdpi.com
Targeting General anionic membranes mdpi.com LHRH Receptor mdpi.comnih.gov

A primary indicator of the membrane-disrupting, necrotic activity of native this compound is its ability to induce a rapid and significant release of cytosolic lactate dehydrogenase (LDH). nih.govnih.govplos.org LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity. mdpi.comnih.gov

Studies on PC3 prostate cancer cells demonstrated a dose-dependent release of LDH upon treatment with DRS-B2. nih.gov A significant cytotoxic effect was observed in as little as 30 minutes. nih.gov After three hours of treatment, PC3 cells exposed to 1 µM and 7.5 µM of DRS-B2 released 15% and 80% of their total LDH, respectively. nih.gov These levels of LDH release did not increase with longer incubation times (24 and 48 hours), indicating that the membrane damage occurs very rapidly after exposure to the peptide. nih.gov The maximum LDH release observed was approximately 65-70%, suggesting this is the primary mode of its cytotoxic effect. mdpi.com This rapid release of an intracellular enzyme confirms that DRS-B2 acts by permeabilizing the cell membrane, a characteristic feature of necrosis. nih.govnih.govresearchgate.net

Table 2: LDH Release from PC3 Cells Treated with this compound

Concentration of DRS-B2 Time Percentage of Total LDH Release Reference
1 µM 3 hours 15% nih.gov
7.5 µM 3 hours 80% nih.gov
1 µM 24 hours 15% mdpi.com
5 µM 24 hours ~65% mdpi.com

A key distinction between different cell death pathways is the involvement of mitochondria. In the intrinsic pathway of apoptosis, the mitochondrial membrane potential (ΔΨm) is often disrupted. However, studies have consistently shown that native this compound does not affect the mitochondrial membrane potential in target cancer cells. nih.govnih.govplos.orgresearchgate.net

Impact on Lactate Dehydrogenase Release

Interactions with Extracellular Matrix Components

The biological activity of this compound is not solely defined by its interactions with the lipid bilayer of the cell membrane; it also appears to be modulated by components of the extracellular matrix (ECM), specifically glycosaminoglycans (GAGs). researchgate.netplos.org GAGs are long, negatively charged polysaccharides that are prevalent on cell surfaces and in the ECM.

Studies have shown that the antiproliferative activity of DRS-B2 is partially mediated by its interaction with GAGs. researchgate.netmdpi.com Pretreatment of PC3 cells with sodium chlorate, an inhibitor of GAG sulfation, was found to decrease the antiproliferative effect of DRS-B2. researchgate.net This activity could be partially restored by the addition of exogenous chondroitin sulfate C (CS-C), a type of GAG. researchgate.net Moreover, at nanomolar concentrations, CS-C was shown to potentiate the antiproliferative effect of DRS-B2. researchgate.net Circular dichroism analysis revealed that the presence of CS-C induces DRS-B2 to adopt an α-helical structure, suggesting the interaction with GAGs can influence the peptide's conformation and, consequently, its activity. researchgate.net This implicates cell surface GAGs as non-protein binding partners that may play a role in the localization or internalization of this compound. mdpi.com

Role of Cell Surface Glycosaminoglycans in Activity

This compound (DRS-B2), a cationic antimicrobial peptide, leverages cell surface glycosaminoglycans (GAGs) as part of its mechanism to exert its antiproliferative effects on cancer cells. plos.orgnih.gov GAGs, such as chondroitin sulfate and heparan sulfate, are negatively charged polysaccharides found on the surface of cell membranes and represent potential anionic targets for cationic peptides like DRS-B2. nih.gov The interaction with GAGs appears to be a crucial step for the peptide's internalization and subsequent cytotoxic activity. peerj.com

Studies on sensitive human prostate cancer cells (PC3) have shown that DRS-B2 accumulates at the cytoplasmic membrane before entering the cytoplasm and nucleus. plos.orgnih.gov In contrast, less sensitive glioblastoma cells (U87MG) show the peptide packed in vesicles at the cell membrane, suggesting a difference in interaction and entry mechanisms. plos.orgnih.gov The involvement of GAGs is highlighted by experiments where PC3 cells were pretreated with sodium chlorate (NaClO₃), a compound that inhibits the sulfation of GAGs. plos.orgnih.gov This pretreatment was found to decrease the antiproliferative activity of DRS-B2. plos.orgnih.gov For instance, the antiproliferative effect of DRS-B2 at a concentration of 2.5 μM was abolished when PC3 cells were pre-treated with 10 mM sodium chlorate. plos.org This suggests that sulfated GAGs are at least partially implicated in the mechanism of action of DRS-B2. plos.orgresearchgate.net The interaction is not believed to involve a stereo-selective protein receptor, as demonstrated by experiments comparing the effects of DRS-B2 with its synthetic analog containing all D-amino acids. plos.orgnih.gov

Influence of Chondroitin Sulfate C on Antiproliferative Effect

Chondroitin sulfate C (CS-C), a specific type of sulfated GAG, plays a significant role in modulating the antiproliferative action of this compound. plos.orgnih.gov Research has demonstrated that the reduced antiproliferative activity of DRS-B2 on PC3 cells pre-treated with sodium chlorate can be partially restored by the addition of exogenous CS-C. plos.orgnih.gov

Moreover, at nanomolar concentrations, CS-C has been shown to potentiate the antiproliferative effect of DRS-B2. plos.orgnih.gov In studies using PC3 cells, incubation with DRS-B2 at concentrations of 2.5, 5, and 10 μM resulted in a decrease in living cells to 49%, 23%, and 16%, respectively. nih.gov The addition of increasing concentrations of CS-C (from 0 to 3.3 nM) enhanced this effect. plos.orgnih.gov This potentiation highlights a direct interaction between CS-C and DRS-B2. plos.org

Structural analyses using circular dichroism have revealed that the presence of CS-C induces a conformational change in DRS-B2, promoting the adoption of an α-helical structure. plos.orgnih.govnih.gov This α-helical conformation is considered its biologically active form. nih.gov

Table 1: Effect of this compound and Chondroitin Sulfate C on PC3 Cell Viability

This compound Conc. (μM)% Living Cells (without CS-C)
2.549%
5.023%
10.016%

This table shows the percentage of living PC3 cells after incubation with different concentrations of this compound. Studies indicate that the addition of nanomolar concentrations of Chondroitin Sulfate C (CS-C) potentiates this antiproliferative effect. plos.orgnih.gov

Modulation of Intracellular Signaling Pathways

Regulation of BAX/BBC3/AKT Signaling Cascades

Recent research has shed light on the ability of this compound to modulate specific intracellular signaling pathways involved in apoptosis, particularly the BAX/BBC3/AKT pathway. researchgate.netnih.gov A study utilizing a plasmid DNA encoding this compound (pDNA/DrsB2) to transfect breast cancer cells (MCF-7) demonstrated a significant impact on genes within this cascade. researchgate.net

The findings indicated that treatment with pDNA/DrsB2 led to a substantial increase in programmed cell death. researchgate.netnih.gov Specifically, in the pDNA/DrsB2 treated group, the proportions of early apoptosis, late apoptosis, and necrosis were 40.50%, 2.31%, and 1.69%, respectively, with 55.50% of cells remaining viable. nih.gov The study concluded that the treatment resulted in a 100% increase in the expression of genes associated with programmed cell death. researchgate.netnih.gov This suggests that the anticancer and anti-proliferative effects of this compound are linked to the activation of the BAX/BBC3/AKT signaling pathways. researchgate.netresearchgate.net

Table 2: Apoptotic Effect of pDNA/DrsB2 on MCF-7 Breast Cancer Cells

Cell StatusPercentage
Early Apoptosis40.50%
Late Apoptosis2.31%
Necrosis1.69%
Viable Cells55.50%

This table details the distribution of MCF-7 cell fates following treatment with a plasmid encoding this compound, highlighting a significant induction of apoptosis. nih.gov

This compound and Adenosine (B11128) Receptor Modulation

This compound is also known by the synonym Adenoregulin. medchemexpress.commdpi.com This name reflects one of its distinct biological activities: the modulation of adenosine receptors. mdpi.com Specifically, this compound has been shown to enhance the binding of agonists to the A1 adenosine receptor. medchemexpress.commedchemexpress.com This modulatory function indicates that, in addition to its membrane-disrupting activities, this compound can interact with and influence cell signaling components, although it is believed not to work through a stereo-selective receptor for its primary cytotoxic effect. plos.orgnih.gov

Tertiary Structure and Flexible Regions

The tertiary structure of this compound in a membrane-bound state is characterized by a distinct and functionally important architecture, featuring flexible regions that allow for dynamic interactions with the lipid bilayer.

1 Helix-Hinge-Helix Structural Features

When bound to SDS micelles, this compound adopts a well-defined helix-hinge-helix structure. acs.orgnih.gov This conformation consists of a flexible helical segment at the N-terminus (residues 1-8) connected to a more stable, amphipathic helix at the C-terminus (residues 11-31). acs.orgnih.gov The connection between these two helical domains is a flexible hinge region centered around residues Val9 and Gly10. acs.orgnih.gov This hinge imparts a significant degree of flexibility to the peptide, which is believed to be crucial for its mechanism of action, potentially facilitating the insertion of both the N- and C-terminal hydrophobic portions into the membrane core. acs.orgnih.gov

Structural Analysis and Structure Activity Relationships of Dermaseptin B2

2 Identification of Flexible Segments

NMR spectroscopy has been instrumental in identifying the flexible regions of Dermaseptin (B158304) B2. The N-terminal segment (residues 1-11) exhibits a higher degree of flexibility and dynamics compared to the more rigid C-terminal helix. acs.orgmdpi.com The hinge region around Val9-Gly10 is a key point of flexibility, interrupting a continuous helical structure. acs.orgacs.org This flexibility allows the peptide to adopt a conformation that can induce positive curvature strain on the membrane, a key step in the "carpet" or "toroidal pore" models of antimicrobial peptide action. acs.orgnih.govacs.org The LHRH segment, when conjugated to Dermaseptin B2, also shows significant dynamism and does not appear to interact strongly with micelles, indicating it remains a flexible domain. mdpi.com

Table 2: Structural Features of this compound in a Membrane-Mimetic Environment (SDS Micelles)

Structural Feature Residue Range Description Reference(s)
N-Terminal Helix 1-8 More flexible helical segment acs.org, nih.gov
Hinge Region 9-10 (Val-Gly) Flexible linker between helices acs.org, acs.org, nih.gov
C-Terminal Helix 11-31 Well-defined, stable amphipathic helix acs.org, nih.gov

Helix-Hinge-Helix Structural Features

Critical Residues and Functional Domains

Structure-activity relationship studies have identified specific residues and domains within this compound that are essential for its antimicrobial potency.

The N-terminal 1-11 segment is considered an absolute requirement for the antibacterial activity of this compound. acs.orgnih.gov While this region is more flexible, its presence is non-negotiable for the peptide's function. In contrast, the C-terminal region from residue 10 to 33 is also important for the full spectrum of antibiotic activity. acs.orgnih.gov Truncated analogues, such as [1-23]-Drs B2, which lack a significant portion of the C-terminus, are virtually inactive against bacteria, highlighting the importance of the full-length peptide. acs.orgnih.gov This suggests that while the N-terminus is critical for initial interaction or selectivity, the C-terminal helix is necessary for subsequent membrane perturbation and disruption. acs.orgmdpi.com

Furthermore, the tryptophan residue at position 3 (Trp3) has been identified as playing a key role in the peptide's activity. plos.orgnih.gov Experiments using paramagnetic probes have shown that Trp3 is buried within the SDS micelle, although it remains close to the surface. acs.orgnih.gov This insertion into the hydrophobic core of the membrane is likely a critical step in the mechanism of action. Studies on the peptide's antitumor activity also suggest a key role for this tryptophan residue. plos.org

Table 3: Functional Importance of this compound Regions

Domain/Residue Residue Range Functional Significance Reference(s)
N-Terminal Domain 1-11 Absolutely required for antibacterial activity; involved in selectivity. acs.org, nih.gov, mdpi.com
C-Terminal Domain 10-33 Important for full antibiotic activity and membrane permeabilization. acs.org, nih.gov, mdpi.com
Tryptophan-3 3 Key role in activity; inserts into the hydrophobic membrane core. acs.org, nih.gov, plos.org

Significance of the Trp Residue at Position 3

The tryptophan residue at position 3 is a highly conserved feature among dermaseptins and plays a critical role in the function of this compound. nih.govpeerj.com Fluorescence spectroscopy and experiments with paramagnetic probes have shown that when the peptide binds to micelles, the Trp3 residue inserts itself into the hydrophobic core of the lipid assembly, although it remains close to the micelle's surface. acs.orgnih.gov This interfacial positioning is thought to be essential for anchoring the peptide to the target membrane and initiating its insertion, which leads to cell disruption. plos.org

Structure-activity relationship studies have underscored the importance of this specific residue. For instance, its substitution has a profound impact on the peptide's biological activities. The intrinsic fluorescence of the Trp residue is often used as a probe to study the peptide's interaction with its microenvironment, as changes in its fluorescence emission spectrum can indicate structural changes or burial within a lipid environment. plos.orgmdpi.com

Studies on the antiproliferative effects of this compound on cancer cells have also highlighted the crucial role of Trp3. nih.govplos.orgnih.gov The substitution of this tryptophan with a phenylalanine (Phe) residue resulted in a five-fold reduction in its antiproliferative efficiency against PC3 prostate cancer cells. plos.org This suggests that the specific properties of the indole (B1671886) side chain of tryptophan are vital for this activity, potentially by influencing the peptide's ability to form the correct α-helical structure upon interacting with cell surface molecules like glycosaminoglycans. nih.govplos.org

Contribution of N-Terminal and C-Terminal Segments to Biological Activity

Both the N-terminal and C-terminal segments of this compound are integral to its biological function, with studies on truncated analogues revealing their distinct and synergistic contributions. The N-terminal segment, specifically residues 1-11, is considered an absolute requirement for antibacterial activity. acs.orgnih.gov An analogue where the first nine residues were removed (Drs-B2-[10–33]) was found to be completely inactive, demonstrating the indispensability of the N-terminus. kambonomad.com This region, which contains the critical Trp3 residue, is believed to be responsible for the initial selective interaction with the bacterial cell membrane. nih.gov

While the N-terminus is essential, the C-terminal region is also important for achieving the full potency of the peptide. acs.orgnih.gov The C-terminal segment (residues 10-33) forms a stable, amphipathic α-helix that is thought to be primarily responsible for non-specific membrane disruption. kambonomad.comnih.gov While altering the C-terminal region through truncation reduces biological activity, it does not completely abolish it in all cases. mdpi.com However, the complete peptide sequence is necessary for full membrane permeabilization and subsequent bacterial lysis. mdpi.com The interplay between the hydrophobic N- and C-termini, facilitated by the helix-hinge-helix structure, allows for their simultaneous insertion into the membrane's acyl core, which is a critical aspect of its membrane-disrupting mechanism. nih.gov

Oligomerization and Aggregation States

The aggregation state of antimicrobial peptides can significantly influence their activity. Peptides that are monomeric in solution are typically more effective, as aggregation can hinder their ability to reach and interact with the target cell membrane. mdpi.commdpi.com this compound has been observed to have a very low intrinsic tendency to aggregate in aqueous solutions. nih.gov

However, under certain conditions, such as at high peptide-to-lipid ratios in the presence of micelles, this compound can exist in different oligomeric states. acs.orgnih.gov NMR spectroscopy studies have detected a slow exchange equilibrium between different forms of the peptide interacting with SDS micelles, which has been interpreted as a reflection of different oligomeric assemblies. acs.orgnih.gov Furthermore, confocal microscopy has shown that this compound can aggregate on the surface of tumor cells before penetrating them, suggesting that aggregation may be part of its mechanism of action against certain cell types. semanticscholar.org The tendency for aggregation can be a critical factor, as excessive oligomerization in solution could reduce bioavailability and potency, whereas aggregation at the membrane surface might be a prerequisite for pore formation or membrane disruption. mdpi.commdpi.com

Impact of Amino Acid Modifications and Truncations on Structure and Activity

Modifying the amino acid sequence of this compound through substitutions or truncations has been a key strategy to probe its structure-activity relationships and to design analogues with potentially improved properties.

Effects of D-Amino Acid Substitutions

The replacement of naturally occurring L-amino acids with their D-enantiomers can provide insights into the peptide's mechanism and improve its stability. An analogue of this compound was synthesized with all its amino acids in the D-configuration ([all. D]-DRS-B2). nih.gov This enantiomer was designed to be resistant to degradation by proteases. nih.gov When its antiproliferative activity was compared to the native L-peptide, the results suggested the absence of a specific stereo-selective protein receptor on the target cells, indicating that the peptide's activity is likely mediated through direct interactions with the cell membrane rather than a chiral receptor. nih.govplos.org In other antimicrobial peptides, partial D-amino acid substitutions have been shown to maintain antimicrobial activity and enhance stability against serum proteases, particularly when substitutions are made at the peptide's termini. researchgate.net

Modifications at Specific Residues (e.g., Trp/Phe)

Targeted substitutions of key residues have provided detailed information on their specific roles. As mentioned previously, replacing the tryptophan at position 3 with phenylalanine ([W/F]3DRS-B2) significantly diminished its antiproliferative activity, highlighting the unique importance of the Trp residue for this function. plos.org The absence of Trp appeared to negatively affect the peptide's ability to form an α-helix in the presence of glycosaminoglycans, which are implicated in its anticancer mechanism. nih.govplos.org

In another study, a derivative named K3K4B2 was created by substituting the tryptophan at position 3 with a lysine (B10760008) (W3K) and the serine at position 4 with another lysine (S4K). nih.govmdpi.com This double substitution increased the peptide's net positive charge from +3 to +5 while slightly decreasing its hydrophobicity. nih.govmdpi.com Despite the removal of the critical Trp residue, the K3K4B2 analogue demonstrated more potent antibacterial activity against Acinetobacter baumannii than the native this compound. nih.govmdpi.com The helical content of this analogue remained comparable to the parent peptide, suggesting that in this context, the increased cationic charge was a dominant factor for enhancing antibacterial potency. mdpi.com

Analogue Modification Key Finding Reference(s)
[W/F]3DRS-B2Trp at position 3 replaced by Phe5-fold reduction in antiproliferative activity compared to native DRS-B2. plos.org plos.org
K3K4B2Trp at position 3 replaced by Lys; Ser at position 4 replaced by LysIncreased positive charge; more potent against A. baumannii than native DRS-B2. nih.govmdpi.com nih.govmdpi.com
[all. D]-DRS-B2All L-amino acids replaced by D-amino acidsSuggests the absence of a stereo-selective receptor for its antiproliferative action. nih.govplos.org nih.govplos.org

Consequences of C-Terminal Truncation

Truncating the peptide from its C-terminus has a significant, generally detrimental, effect on its biological activity. A detailed comparison was made between the full-length this compound and a C-terminally truncated analogue, [1-23]-Drs B2. nih.govacs.org This truncated version, despite retaining the cationic charge of the full-length peptide, was found to be almost completely inactive against bacteria. nih.govacs.org

Truncated Analogue Sequence Effect on Antibacterial Activity Structural Change Reference(s)
[1-23]-Drs B2Residues 1-23 of native peptideVirtually inactiveForms a single well-defined helix (residues 2-20) instead of a helix-hinge-helix nih.govacs.org
Drs B2-[1–11]Residues 1-11 of native peptideDrastically decreased potencyLacks the C-terminal helical segment mdpi.comkambonomad.com

Dermaseptin B2 Analog Design and Development

Design and Synthesis of Synthetic Dermaseptin (B158304) B2 Analogs

The rational design of synthetic Dermaseptin B2 analogs primarily involves the strategic substitution of amino acids to enhance properties like target selectivity, stability, and biological activity. Researchers create these analogs to probe the structure-activity relationship and improve the peptide's therapeutic profile. The synthesis is commonly carried out using solid-phase 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on an automated peptide synthesizer. mdpi.complos.org

Key modifications often focus on increasing the peptide's net positive charge, which can enhance its interaction with negatively charged microbial or cancer cell membranes. For example, one study involved the creation of an analog, K3K4B2, which demonstrated increased antibacterial activity compared to the native peptide. preprints.org Another study explored the substitution of the Tryptophan (Trp) residue at position 3 with Phenylalanine (Phe), creating the [W/F]³-DRS-B2 analog, to investigate the role of this specific residue in the peptide's antiproliferative activity. plos.org Structure-activity relationship studies have suggested a key role for the Trp residue at position 3 for its antiproliferative activity. plos.org

Below is a table detailing some synthetic analogs of this compound and their reported characteristics.

Analog NameModificationKey Finding
K3K4B2Substitution of amino acids to increase positive chargeMore active against Acinetobacter baumannii than native this compound. preprints.org
[W/F]³-DRS-B2Substitution of Tryptophan at position 3 with PhenylalanineUsed to study the role of the Trp3 residue in antiproliferative activity. plos.org
[all-D]-DRS-B2All amino acids are in the D-configurationUsed to investigate the existence of a stereo-selective protein receptor. plos.org
[1-23]-Drs B2C-terminal truncationFound to be inactive against bacteria, despite maintaining the net cationic charge. preprints.org
[Alexa594]-(Cys⁰)-DRS-B2N-terminal addition of Alexa-594 fluorophoreSynthesized for localization studies using confocal microscopy. plos.org

Conjugation Strategies for Enhanced Specificity

To overcome the limitations of nonspecific cytotoxicity and improve targeting, this compound has been conjugated to molecules that can guide it to specific cells, such as those in a tumor. This approach creates a "smart" therapeutic that concentrates its activity where it is most needed.

Development of Hormonotoxin Conjugates (e.g., LHRH-Dermaseptin B2)

A prominent example of targeted drug design is the development of hormonotoxins. nih.gov Researchers have created a chimeric molecule by conjugating this compound with an analog of luteinizing hormone-releasing hormone (LHRH), specifically d-Lys⁶-LHRH. nih.govsciprofiles.commdpi.com The rationale for this pairing is the overexpression of LHRH receptors on the surface of numerous cancer cells, including prostate and breast cancer. nih.govmdpi.com

This hormonotoxin, named H-B2, is designed to selectively bind to and act on cancer cells expressing the LHRH receptor. sciprofiles.com Studies have shown that H-B2 retains a significant antiproliferative effect, with an IC50 value on the PC3 prostate cancer cell line that is close to that of the unconjugated this compound. sciprofiles.commdpi.comnih.gov Importantly, biophysical experiments indicated that the addition of the LHRH analog did not alter the secondary structure or fundamental biological activity of this compound. sciprofiles.commdpi.comnih.gov A key finding is that the H-B2 conjugate induces cell death through apoptosis, in contrast to the necrotic pathway initiated by this compound alone. sciprofiles.comnih.govresearchgate.net This mechanistic shift may contribute to the better tolerance observed for the hormonotoxin. sciprofiles.comresearchgate.net

Nanoformulation Approaches for this compound

Encapsulating or attaching this compound to nanoparticles is a strategy employed to enhance its stability, control its release, and improve its delivery. academicjournals.org Various nanomaterials have been explored for this purpose.

Utilization of Gold Nanoparticles

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and straightforward functionalization. mdpi.commdpi.com this compound has been coated onto AuNPs to create a nanoformulation for potential therapeutic use. academicjournals.org The formation of these DrsB2-AuNPs can be characterized using UV-Visible spectroscopy, which detects a shift in the surface plasmon resonance band upon successful coating. academicjournals.orgnih.gov One study found that a concentration of 0.5% m/v of the this compound peptide resulted in the most stable nanoformulation. academicjournals.org However, in that particular study, the DrsB2-AuNP nanoformulation exhibited a lower growth inhibition on tumor cell lines compared to the free peptide, suggesting that the coating may have hindered the peptide's activity in that context. academicjournals.org

Application of Alginate Nanoparticles

Alginate, a biodegradable and mucoadhesive natural polymer, is a suitable material for creating nanoparticles for drug delivery. mdpi.comnih.gov this compound has been successfully adsorbed onto the surface of alginate nanoparticles (Alg NPs), creating a formulation with enhanced antibacterial activity compared to the free peptide. mdpi.comnih.govfao.org The adsorption is driven by electrostatic interactions between the negatively charged alginate and the positively charged this compound. mdpi.com This interaction is confirmed by changes in the nanoparticles' physical properties, as shown in the table below. researchgate.net This nanoformulation approach leverages alginate as a carrier to potentially improve the delivery of the peptide to infection sites. mdpi.com

Nanoparticle PropertyBare Alginate NPsAlg NPs + DRS-B2
Median Diameter111 nm128 nm
Zeta Potential (Surface Charge)-22 mV+0.9 mV

Data sourced from a study on this compound adsorption onto alginate nanoparticles. researchgate.net

Exploration of Other Polymer-Based Nanoparticles

Beyond alginate, other natural and synthetic polymers are actively being investigated as carriers for peptides like this compound. e-polytechnique.ma

Chitosan (B1678972) : This natural, cationic polymer is derived from chitin (B13524) and is known for its biocompatibility, biodegradability, and antimicrobial properties. nih.govmdpi.com Its positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. mdpi.com Chitosan can be used to coat other nanoparticles or form nanoparticles itself. nih.govnih.gov

Poly(lactic-co-glycolic acid) (PLGA) : PLGA is a biodegradable and biocompatible synthetic copolymer that is FDA-approved and widely used in drug delivery. mdpi.commdpi.com It is particularly useful for encapsulating both hydrophobic and hydrophilic drugs. mdpi.com PLGA nanoparticles can be engineered to provide controlled, sustained release of the encapsulated therapeutic. mdpi.com Surface modification of PLGA nanoparticles with materials like chitosan can further enhance their properties, such as altering surface charge to improve cellular interaction. nih.govmdpi.com

These polymer-based systems offer versatile platforms for developing advanced this compound delivery vehicles, aiming to improve its therapeutic index by controlling its release and targeting. e-polytechnique.ma

Table of Mentioned Compounds

Compound Name
This compound
LHRH-Dermaseptin B2 (H-B2)
Gold Nanoparticles (AuNPs)
Alginate Nanoparticles (Alg NPs)
Poly(lactic-co-glycolic acid) (PLGA)
Chitosan
Tryptophan (Trp)
Phenylalanine (Phe)
Lysine (B10760008) (Lys)
Cysteine (Cys)
Alexa-594

Research Methodologies in Dermaseptin B2 Studies

In Vitro Assays for Biological Activity Assessment

In vitro assays are fundamental in characterizing the anticancer potential of Dermaseptin (B158304) B2. These laboratory-based tests utilize cultured cells to determine the peptide's effects on cell viability, proliferation, and membrane integrity.

Cell Proliferation and Viability Assays (e.g., MTT Assay)

Cell proliferation and viability assays are crucial for determining the dose-dependent effects of Dermaseptin B2 on cancer cells. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. abcam.com This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. abcam.com The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells. nih.gov

In studies involving this compound, various human cancer cell lines are seeded in multi-well plates and incubated for 24 hours before being treated with a range of this compound concentrations. mdpi.com After a set incubation period, typically 48 hours, the MTT dye is added, and the resulting formazan is solubilized and measured. mdpi.com These experiments have demonstrated that this compound reduces the viability of cancer cell lines in a dose-dependent manner. mdpi.com The concentration of the peptide required to inhibit cell proliferation by 50% (IC50) is a key metric derived from these assays. mdpi.com

Table 1: IC50 Values of this compound on Various Prostate Cancer Cell Lines mdpi.com
Cell LineDescriptionIC50 of this compound (µM)
PC3Androgen-independent prostate adenocarcinoma~5
DU145Androgen-independent prostate adenocarcinoma~2.5
22Rv1Androgen-dependent prostate carcinoma~5

Colony Formation Assays

Colony formation assays are used to evaluate the long-term impact of a compound on the ability of single cells to undergo sufficient proliferation to form a colony. nih.govplos.org This method provides insight into the cytostatic or cytotoxic effects of this compound over an extended period. nih.gov In these experiments, tumor cells, such as the human prostate adenocarcinoma cell line PC3 and the breast cancer cell line MDA-MB-231, are seeded in soft agar. nih.govplos.org The cells are then treated with various concentrations of this compound periodically over several days (e.g., every 48 hours for 10 days). nih.govplos.org

The results from these assays have shown that this compound significantly inhibits the colony-forming ability of cancer cells. nih.govplos.org For PC3 cells, a concentration of 0.1 µM this compound was found to inhibit colony formation by more than 70%. nih.gov At concentrations of 2.5 µM and higher, the peptide completely inhibited the formation of colonies. nih.gov Similar potent inhibitory effects were observed on MDA-MB-231 cells, where a 1 µM concentration inhibited colony formation by about 50%, with complete inhibition occurring at 2.5 µM. nih.gov These findings confirm the potent anti-proliferative activity of this compound on different human tumor cell lines. nih.govuonbi.ac.ke

Table 2: Effect of this compound on Cancer Cell Colony Formation nih.gov
Cell LineThis compound Concentration (µM)Observed Effect
PC30.1>70% inhibition
≥2.5Complete inhibition
MDA-MB-2311.0~50% inhibition
≥2.5Complete inhibition

Lactate (B86563) Dehydrogenase Release Assays

The lactate dehydrogenase (LDH) release assay is a common method to quantify cytotoxicity by measuring plasma membrane damage. mdpi.comnih.gov LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon the loss of membrane integrity. mdpi.comnih.gov The amount of LDH in the medium can be measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantified by absorbance. nih.govnih.gov

Studies on this compound have used the LDH assay to evaluate its membrane-disrupting activity on cancer cells like PC3. mdpi.comnih.gov When PC3 cells were treated with this compound, a rapid, time- and dose-dependent release of LDH was observed. nih.gov For instance, three hours after treatment with 1 µM and 7.5 µM of this compound, PC3 cells released approximately 15% and 80% of their total LDH, respectively. nih.gov This indicates that this compound exerts a cytotoxic effect by compromising the integrity of the cancer cell membrane. nih.govnih.gov However, the maximum LDH release was limited to around 65-70%, suggesting that the peptide's cytotoxic effect may not be solely due to necrosis-like membrane rupture. mdpi.com

Flow Cytometry for Cell Cycle and Cell Death Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. bdbiosciences.com In this compound research, it is frequently employed to investigate the mechanisms of cell death (apoptosis versus necrosis) and to analyze the cell cycle distribution of treated cell populations. nih.govnih.govthermofisher.com

To analyze cell death, cells are typically double-stained with FITC-Annexin-V and a DNA-binding dye like Propidium Iodide (PI) or 7-AAD. nih.govnih.govplos.org Annexin-V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI or 7-AAD can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. nih.gov This double-staining allows for the differentiation of viable cells (Annexin-V negative, PI negative), early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic/necrotic cells (Annexin-V positive, PI positive). nih.govnih.gov

When PC3 cells were treated with 2.5 µM this compound for 24 hours, flow cytometry analysis showed a significant increase in the percentage of PI-positive cells (>20%) and Annexin-V/PI double-positive cells (>40%) compared to untreated controls. nih.gov In another study, treatment of PC3 cells with 2.5 µM this compound for one hour led to a decrease in the viable cell population from 93.5% to 61.3%, with a notable increase in the late apoptotic/necrotic population. nih.govplos.org In contrast, the less sensitive U87MG glioblastoma cells showed almost no change in viability under the same conditions, highlighting the differential susceptibility of cell lines to the peptide. nih.govplos.org

Table 3: Flow Cytometry Analysis of Cell Viability after 1-hour Treatment with 2.5 µM this compound nih.govplos.org
Cell LineConditionViable Cells (A-V⁻/7-AAD⁻) %Early Apoptotic (A-V⁺/7-AAD⁻) %Late Apoptotic/Necrotic (A-V⁺/7-AAD⁺) %Necrotic (A-V⁻/7-AAD⁺) %
PC3Control93.5 ± 1.062.4 ± 0.352.2 ± 0.211.9 ± 0.56
DRS-B261.3 ± 2.409.3 ± 0.4922.2 ± 3.677.1 ± 1.06
U87MGControl90.3 ± 1.252.1 ± 0.702.5 ± 0.285.1 ± 0.42
DRS-B284.3 ± 2.973.5 ± 1.062.8 ± 0.219.4 ± 1.76

Microscopic Techniques for Cellular Localization and Interaction

Microscopy provides direct visual evidence of how this compound interacts with and enters target cells.

Confocal Microscopy for Internalization Studies

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of a sample. In studies of this compound, this method is used to visualize the peptide's localization and internalization within cancer cells. nih.govplos.org To enable tracking, the peptide is chemically synthesized with a fluorescent tag, such as Alexa Fluor 594, creating a derivative like [Alexa594]-(Cys⁰)-DRS-B2. nih.govresearchgate.net

Researchers incubated sensitive (PC3) and less sensitive (U87MG) tumor cells with the fluorescently labeled this compound and observed its distribution over time. nih.govnih.gov In the sensitive PC3 cells, this compound was observed to accumulate rapidly at the cytoplasmic membrane, followed by entry into the cytoplasm and even the nucleus. nih.govplos.orgnih.gov In contrast, in the less sensitive U87MG cells, the peptide was found predominantly packed in vesicles at the cell membrane, indicating a different mode of interaction and a barrier to internalization. nih.govplos.orgresearchgate.net These confocal microscopy studies have been crucial in demonstrating that this compound can interact with the tumor cell surface, aggregate, and penetrate into susceptible cells, which is a key aspect of its mechanism of action. plos.orgplos.org

Biophysical Characterization Techniques

Biophysical methods are central to understanding the conformational plasticity of this compound. These techniques provide empirical data on the peptide's secondary and tertiary structure, its interaction with membrane-mimetic systems, and the thermodynamic properties of these interactions.

Circular Dichroism (CD) spectroscopy has been a cornerstone in characterizing the secondary structure of this compound under various conditions. In an aqueous solution, the CD spectrum of this compound displays a single negative band around 198 nm, which is characteristic of a peptide existing in a random coil or unstructured conformation. acs.org However, the peptide's structure is highly adaptable and sensitive to its environment.

The introduction of membrane-mimetic environments induces a significant conformational shift. In the presence of trifluoroethanol (TFE), a solvent known to promote helical structures, this compound adopts a helical conformation, primarily within the 3-18 residue segment. acs.orgnih.gov A similar and more biologically relevant transition is observed with sodium dodecyl sulfate (B86663) (SDS) micelles. At SDS concentrations below the critical micellar concentration (CMC), the peptide assumes non-helical structures, some of which are suggestive of β-structures or turns. acs.org In contrast, at or above the CMC, the CD spectra show distinct minima at approximately 208 and 222 nm, which are the hallmarks of an α-helical structure. acs.orgplos.org The helical content increases with the SDS concentration, reaching up to 55%. acs.org

Studies have also employed CD spectroscopy to investigate the interaction of this compound with other molecules, such as glycosaminoglycans. For instance, the addition of chondroitin (B13769445) sulfate C (CS-C) at low micromolar concentrations also induces an α-helical structure in the peptide. plos.orgnih.gov Interestingly, at higher concentrations of CS-C (beyond 10-15 μM), a destabilization of the helix is observed. plos.org The α-helical content is also maintained when this compound is conjugated to other molecules, such as in the hormonotoxin H-B2, particularly in the presence of the zwitterionic detergent dodecylphosphocholine (B1670865) (DPC). mdpi.com

ConditionDominant Secondary StructureKey Spectral FeaturesReference(s)
Aqueous Solution (water/PBS)Random CoilSingle negative band at ~198 nm acs.orgmdpi.com
TFE/water mixtureα-Helix (residues 3-18)Not specified acs.orgnih.gov
SDS (below CMC)Non-helical (β-structure/turns suggested)Broad minimum around 217 nm acs.org
SDS (at or above CMC)α-HelixMinima at ~208 nm and 222 nm acs.orgplos.org
Chondroitin Sulfate C (low conc.)α-HelixMinima at ~208 nm and 222 nm plos.orgnih.gov
Dodecylphosphocholine (DPC) micellesα-HelixMinima at ~208 nm and 222 nm mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the attenuated total reflection (ATR-FTIR) mode, provides detailed insights into the secondary structure of this compound upon adsorption to surfaces and interaction with lipids. nih.govnih.gov The analysis focuses on the amide I' band (1600-1700 cm⁻¹), which is sensitive to the peptide's backbone conformation. acs.orgnih.gov

Studies have shown that the structure of this compound is highly dependent on the physicochemical properties of the surface it interacts with. nih.govcapes.gov.br When adsorbed onto negatively charged hydrophilic supports like silica, the peptide predominantly adopts a β-type conformation. nih.govcapes.gov.br In stark contrast, when interacting with hydrophobic surfaces, such as those modified with methyl groups, this compound folds into a primarily α-helical conformation. nih.govcapes.gov.br The spectral contribution at 1657 cm⁻¹ on hydrophobic surfaces is indicative of this α-helical folding. researchgate.net

In membrane-mimetic environments like SDS micelles, second derivative analysis of the amide I' region reveals five to six overlapping component bands, representing different secondary structures and states of hydration. acs.org This complexity underscores the dynamic nature of the peptide's interaction with lipid-like assemblies. acs.orgresearchgate.net Two-dimensional FTIR correlation spectroscopy has further shown that peptide-peptide interactions on hydrophobic supports influence the folding into an α-helix. nih.govcapes.gov.br

Support/EnvironmentDominant Secondary StructureAmide I' Band Position/FeaturesReference(s)
Negatively Charged (Silica)β-type conformationCentered at 1636 cm⁻¹ nih.govresearchgate.net
Hydrophobic (Methyl-terminated)α-Helical conformationShifted to higher wavenumber (~1650-1657 cm⁻¹) nih.govresearchgate.netresearchgate.net
SDS MicellesComplex (multiple components)5-6 overlapping bands in 1600-1700 cm⁻¹ region acs.org

Fluorescence spectroscopy is a powerful tool for probing the local environment of specific amino acid residues, and in the case of this compound, the focus is on its single tryptophan (Trp) residue at position 3. acs.org The intrinsic fluorescence of tryptophan is highly sensitive to the polarity of its surroundings.

In aqueous solution, the Trp residue of this compound is exposed to the polar solvent. Upon interaction with SDS micelles, a significant blue shift (a shift to shorter wavelengths) of up to 20 nm in the fluorescence emission maximum is observed. acs.org This blue shift is accompanied by an enhanced quantum yield. acs.org Such changes are indicative of the Trp residue moving from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the acyl chain region of the SDS micelle. acs.org These experiments have confirmed that the N-terminal region of this compound, containing the Trp3 residue, buries itself within the micelle, though it remains close to the surface. acs.orgacs.orgnih.gov Titration experiments, varying the concentration of SDS, show these effects occur as the SDS concentration approaches and surpasses its CMC. acs.org

Similar studies using the zwitterionic detergent DPC also show changes in tryptophan fluorescence, further supporting the interaction and insertion of the peptide into micellar structures. mdpi.com

ConditionKey Fluorescence FindingInterpretationReference(s)
Titration with SDS micelles20 nm blue shift in emission maximum; enhanced quantum yieldTrp3 residue inserts into the hydrophobic acyl chain region of the micelle acs.org
Titration with DPC micellesChanges in fluorescence spectraInteraction and insertion of the peptide into the micellar core mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the high-resolution three-dimensional structure of this compound in a membrane-mimetic environment. acs.orgacs.org These studies are typically conducted in the presence of deuterated SDS (SDS-d25) micelles. acs.org

NMR analysis revealed that when bound to SDS micelles, this compound does not form a single continuous helix. Instead, it adopts a well-defined, amphipathic helix-hinge-helix structure. acs.orgacs.orgnih.gov Specifically, a stable amphipathic helix is formed between residues 11 and 31. acs.orgkambonomad.com This is connected to a more flexible and less stable helical segment at the N-terminus (residues 1-8) by a flexible hinge region around Valine-9 and Glycine-10. acs.orgacs.org This structure is distinct from the single, long α-helix often predicted by modeling methods alone. acs.org

Experiments using paramagnetic probes in conjunction with NMR have shown that the peptide lies near the surface of the SDS micelle. acs.orgacs.org At higher peptide-to-SDS ratios (e.g., 2 mM peptide to 80 mM SDS), the NMR spectra become more complex, suggesting a slow exchange equilibrium between different forms of the peptide, which could represent different oligomeric states interacting with the micelles. acs.orgacs.orgnih.gov

EnvironmentStructural MotifResidue SegmentsReference(s)
SDS Micelles (0.4 mM peptide, 80 mM SDS)Helix-Hinge-HelixFlexible helix (1-8), Hinge (9-10), Well-defined helix (11-31) acs.orgacs.orgnih.govkambonomad.com
20% TFEHelical ConformationHelical propensity, mainly in segment 3-18 acs.orgacs.orgkambonomad.com

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to study the effect of peptides on the phase transitions of lipid bilayers. researchgate.netnih.gov This provides information on how this compound perturbs the organization and stability of model membranes. acs.orgnih.gov

DSC experiments are typically performed with multilamellar vesicles (MLVs) composed of specific phospholipids, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), which serve as models for zwitterionic and anionic membranes, respectively. ird.frresearchgate.net The main phase transition of these lipids from a gel state to a liquid-crystalline state is monitored. researchgate.net

Studies have shown that this compound interacts with and perturbs anionic lipid bilayers. acs.orgnih.gov The interaction of this compound with anionic vesicles leads to a decrease in the enthalpy of the main lipid phase transition, indicating a disruption of the lipid acyl chain packing. researchgate.net This supports a model where the peptide interacts strongly with the polar head groups and the acyl region of the phospholipids, consistent with a "carpet-like" mechanism that can lead to membrane disruption. acs.orgnih.govresearchgate.net Similar, though less pronounced, effects are seen with zwitterionic DMPC vesicles, reflecting the peptide's lower activity against such membranes. researchgate.net

Lipid Vesicle CompositionEffect on Main Phase TransitionInterpretationReference(s)
Anionic (e.g., DMPG)Decrease in transition enthalpy (ΔH)Strong perturbation of the bilayer, disruption of acyl chain packing acs.orgnih.govresearchgate.net
Zwitterionic (e.g., DMPC)Significant decrease in transition enthalpy (ΔH)Perturbation of the bilayer, consistent with observed hemolytic/cytotoxic activities researchgate.net

Nuclear Magnetic Resonance Spectroscopy

Computational and Modeling Approaches

Computational and modeling studies, particularly molecular dynamics (MD) simulations, serve as a powerful complement to experimental techniques. soton.ac.uk These approaches provide a molecular-level view of this compound's structure and its dynamic interactions with membranes. nih.govsoton.ac.uk

MD simulations have been used to illustrate and confirm the orientation of α-helical this compound when adsorbed onto a hydrophobic support. nih.govcapes.gov.br These models confirmed an orientation of approximately 15 ± 5 degrees with respect to the support, which was determined experimentally by polarized ATR-FTIR. nih.govcapes.gov.br

Coarse-grained computational models are also employed to understand how this compound and its analogs interact with lipid membranes, which is crucial for elucidating their therapeutic potential. soton.ac.uk Modeling the peptide as an idealized helix reveals its highly amphipathic nature, with distinct hydrophobic and polar faces, a key feature for membrane-permeating peptides. acs.org Furthermore, modeling has been used to probe the structure-function relationships of this compound derivatives, helping to explain how changes in properties like charge distribution affect their activity against pathogens like Leishmania. eurekaselect.comresearchgate.net Molecular dynamics studies have also suggested that the formation of pores by this compound is a plausible mechanism of action, with models accounting for phospholipid headgroups being intercalated between the peptide helices that line the pore. nih.gov

Modeling TechniqueResearch FocusKey FindingsReference(s)
Molecular Dynamics (MD)Orientation on hydrophobic surfacesConfirmed a ~15° orientation relative to the surface nih.govcapes.gov.br
Coarse-Grained MDInteraction with lipid membranesUnderstanding molecular-level interactions to assess therapeutic potential soton.ac.uk
Molecular ModelingStructure-function of derivativesCharged N-terminus is important for antileishmanial activity eurekaselect.comresearchgate.net
Pore Formation ModelingMechanism of membrane permeabilizationProposed a model of mixed peptide-lipid pores nih.gov

Molecular Interaction and Binding Studies

To quantify the interaction of this compound with cancer cells, researchers have utilized cell-based enzyme-linked immunosorbent assays (ELISA). These assays help determine the binding affinity of the peptide to the cell surface. In a study involving the human prostate adenocarcinoma cell line (PC3), the binding of a biotinylated version of this compound was found to be dose-dependent and saturable. nih.gov

The experiment yielded a calculated affinity constant (Kd) of 1.5 µM. This value indicates the concentration of the peptide required to occupy 50% of the available binding sites on the cell surface and is consistent with the peptide's concentration that inhibits 50% of cell growth. nih.gov To further validate this finding, competition experiments were conducted using non-biotinylated this compound as a competitor. These experiments resulted in a calculated inhibition constant (Ki) of 1.3 µM, confirming that the peptide and its biotinylated analog bind to PC3 cells with similar affinities. nih.gov

Table 1: this compound Binding Affinity to PC3 Cells

Parameter Value (µM) Description
Affinity Constant (Kd) 1.5 Indicates the concentration for 50% saturation of cell surface binding sites.

"Pull-down" assays have been conducted to identify potential stereo-selective protein receptors for this compound on cancer cells. nih.gov This technique uses a "bait" protein—in this case, a tagged version of this compound—to capture interacting "prey" proteins from a cell lysate. bioclone.netcmpcollege.ac.in

In a specific study, N-Biotin-DRS-B2 was coupled to streptavidin-Sepharose beads and incubated with total protein extracts from human prostate PC3 tumor cells and U87MG glioblastoma cells. nih.gov Despite these efforts, the pull-down experiments did not identify any protein partners. nih.gov This negative result, combined with the finding that a synthetic analog of this compound containing all D-amino acids had the same antiproliferative activity, suggests the absence of a specific, stereo-selective protein receptor for the peptide on these cells. nih.govresearchgate.net This points towards non-protein molecules, such as glycosaminoglycans on the cell surface, as potential binding partners. nih.gov

Cell-Based ELISA Binding Assays

Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) has been used to investigate how this compound affects the expression of genes involved in cancer progression, such as proliferation, angiogenesis, and metastasis. scirp.org One study focused on the effects of this compound on the rhabdomyosarcoma (RD) cell line. scirp.orgscirp.org

The study measured the expression levels of four key genes—MYC, FGFR1, NOTCH1, and CXCR7—at 24, 48, and 72-hour time points after treatment with this compound. The results showed that the peptide downregulated all four target genes in a time-dependent manner. scirp.orgscirp.org The downregulation of these genes, which are involved in critical signaling pathways like PI3K/AKT and RTK, suggests a mechanism by which this compound inhibits cancer progression. scirp.org NOTCH1 and CXCR7 exhibited the highest fold changes in expression. scirp.orgscirp.org

Table 2: Fold Change in Gene Expression in RD Cells Treated with this compound

Gene 24 Hours 48 Hours 72 Hours Associated Process
MYC 1.50 1.52 2.41 Proliferation
FGFR1 2.35 2.08 2.25 Angiogenesis
NOTCH1 2.47 4.63 4.34 Metastasis

Note: The values represent the fold change in downregulation compared to a reference gene (β-Actin). scirp.org

In Vivo Preclinical Models

The antitumor activity of this compound has been evaluated in in vivo preclinical models. nih.govnih.gov The most common model used is the xenograft model, where human tumor cells are implanted into immunocompromised mice, typically nude mice. nih.govresearchgate.net The human prostate adenocarcinoma cell line, PC3, has been frequently used for these xenografts. nih.govnih.govresearchgate.net

In one study, treatment with this compound at a dose of 2.5 mg/kg administered peritumorally six times a week resulted in a 50% reduction in tumor growth after 35 days compared to controls. nih.gov In another investigation using a PC3 xenograft model, this compound inhibited tumor growth by more than 50%, and in two out of eight mice, the tumor was completely eradicated. researchgate.net

Further research evaluated a modified version of the peptide, a hormonotoxin named H-B2 (Dermaseptin-B2 conjugated to an LHRH analog), via intraperitoneal injections. This conjugate inhibited PC3 tumor growth in a dose-dependent manner. nih.gov

Table 3: In Vivo Antitumor Activity of this compound and its Conjugate (H-B2) on PC3 Xenografts

Compound Dose Treatment Schedule Tumor Growth Inhibition
This compound 2.5 mg/kg 6 times/week (peritumoral) 50% after 35 days
H-B2 2.5 mg/kg 3 times/week (intraperitoneal) ~35%

Compound Reference Table

Compound Name
[Alexa594]-(Cys0)-DRS-B2
β-Actin
Biotin-[GGG]-DRS-B2
Chondroitin sulfate C (CS-C)
This compound (DRS-B2)
Doxorubicin
H-B2 (Dermaseptin-B2-LHRH analog conjugate)
N-Biotin-DRS-B2
Sodium dodecyl sulfate (SDS)
Sodium chlorate (B79027)
Streptavidin

Xenograft Tumor Models in Mice

To investigate the in vivo antitumor effects of this compound (Drs B2), researchers have utilized xenograft tumor models in mice. plos.orgnih.gov In these studies, human tumor cells are injected subcutaneously into immunocompromised mice, typically nude mice, to induce tumor formation. plos.org Once the tumors reach a specific size, treatment with this compound or a control substance is initiated. plos.orgmdpi.com

One prominent study used the human prostate adenocarcinoma cell line, PC3, to establish xenografts in nude mice. plos.org Thirteen days following the injection of PC3 cells, when tumors of approximately 25 mm³ had developed, the mice were divided into a treatment group and a control group. The treatment group received peritumoral (p.t.) injections of this compound at a dose of 2.5 mg/kg body weight, administered six times per week. plos.org The control group was treated with phosphate-buffered saline (PBS) following the same schedule. plos.org Tumor size and body weight were monitored throughout the treatment period. plos.org After 47 days, the mice were sacrificed, and the tumors were excised and weighed. plos.org This model demonstrated that this compound significantly inhibited tumor growth. plos.orgnih.gov

Another study also employed a PC3 xenograft model in nude mice to evaluate a modified version of this compound. mdpi.com In this case, tumors were allowed to grow to about 100 mm³ before treatment commenced. mdpi.com The mice were then treated via intraperitoneal (IP) injections three times a week for five weeks with either this compound (2.5 mg/kg), a hormonotoxin derivative of this compound at two different concentrations (2.5 mg/kg and 5 mg/kg), or a vehicle control. mdpi.com The results indicated a dose-dependent inhibition of tumor growth by the hormonotoxin. mdpi.com

These xenograft models are crucial for assessing the therapeutic potential of this compound and its analogs in a living organism, providing valuable data on efficacy and potential mechanisms of action. plos.orgmdpi.com

Table 1: Example of a Xenograft Tumor Model Study Design

ParameterDescription
Animal Model Nude Mice
Tumor Cell Line Human Prostate Adenocarcinoma (PC3)
Tumor Induction Subcutaneous injection of PC3 cells
Treatment Initiation When tumors reached a volume of ~25-100 mm³ plos.orgmdpi.com
Treatment Groups This compound, Vehicle Control (PBS), Modified this compound plos.orgmdpi.com
Route of Administration Peritumoral or Intraperitoneal plos.orgmdpi.com
Outcome Measures Tumor volume, tumor weight, body weight plos.orgmdpi.com

Synergistic Activity Assessment

Checkerboard Assays for Combination Effects

Checkerboard assays are a standard in vitro method used to evaluate the interactions between two or more antimicrobial or anticancer agents. mdpi.comfrontiersin.orgemerypharma.com This technique allows researchers to determine whether the combined effect of the compounds is synergistic, additive, or antagonistic. mdpi.com

The assay is typically performed in a 96-well microtiter plate. frontiersin.org Serial dilutions of one compound are made along the x-axis, while serial dilutions of a second compound are made along the y-axis. frontiersin.org This creates a matrix of wells containing various concentration combinations of the two agents. Each well is then inoculated with a standardized suspension of target cells, such as bacteria or cancer cells. frontiersin.org

The interaction between the compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. mdpi.comemerypharma.com The FIC for each compound is determined by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by the MIC of the drug alone. mdpi.com The FIC index is the sum of the individual FICs of the combined agents. mdpi.com

The interpretation of the FIC index is as follows:

Synergy: FIC index ≤ 0.5

Additive effect: 0.5 < FIC index ≤ 4.0

Antagonism: FIC index > 4.0 mdpi.comnih.gov

While direct checkerboard assay data for this compound in combination with other specific anticancer drugs is not detailed in the provided search results, the methodology has been applied to other dermaseptin peptides. For instance, a study on dermaseptin-PD-1 and dermaseptin-PD-2, which have structural similarities to this compound, used a checkerboard assay to assess their synergistic effects against E. coli and human cancer cells. mdpi.com The combination of these two peptides showed a synergistic effect against E. coli, with a calculated ΣFIC of 0.5, but only an additive effect on human cancer cells. mdpi.com This highlights the utility of the checkerboard assay in determining the nature of interactions between different peptides or between a peptide and another therapeutic agent. mdpi.com

Table 2: Interpretation of Checkerboard Assay Results

FIC IndexInterpretation
≤ 0.5Synergy mdpi.com
> 0.5 and ≤ 4.0Additive/Indifference mdpi.comnih.gov
> 4.0Antagonism nih.gov

Q & A

Q. What experimental methodologies are commonly used to study Dermaseptin B2’s antitumor activity?

this compound’s antitumor effects are evaluated using assays like flow cytometry (Annexin-V/7-AAD staining for apoptosis), cell proliferation assays (resazurin-based viability tests), and migration/wound-healing assays . Structural analysis employs circular dichroism (CD) to quantify α-helical content under varying conditions (e.g., glycosaminoglycan interactions) . Competitive binding assays (e.g., biotinylated peptide pulldowns) and ELISA-based approaches are used to identify membrane targets .

Q. How does this compound’s structural configuration influence its antimicrobial and anticancer properties?

The peptide’s α-helical, amphipathic structure enables membrane disruption via electrostatic interactions with negatively charged microbial or cancer cell membranes. The helix-hinge-helix motif enhances adaptability to membrane curvature strain, a critical factor in its selective cytotoxicity . Truncation studies (e.g., [1–23]-DRS-B2) reveal that the N-terminus is essential for activity, while C-terminal modifications reduce potency .

Q. What molecular pathways are modulated by this compound in cancer cells?

this compound downregulates oncogenic signaling pathways (e.g., PI3K/AKT, NOTCH) and reduces expression of key genes like MYC, NOTCH1, and CXCR7 in RD rhabdomyosarcoma cells. These effects correlate with dose- and time-dependent inhibition of proliferation (IC50: 5.99–7.68 µM) and migration .

Advanced Research Questions

Q. How do membrane-binding kinetics and insertion affinity determine this compound’s cytotoxicity?

Surface plasmon resonance (SPR) studies show cytotoxicity depends on a two-stage mechanism: initial electrostatic adhesion to membranes followed by helical insertion into the lipid bilayer. Highly cytotoxic analogs (e.g., K⁴K²⁰-S4) exhibit stronger insertion affinity rather than adhesion, explaining their selectivity for cancer cells over healthy cells . Proteolytic protection assays confirm inserted peptides evade enzymatic degradation, enhancing their lytic activity .

Q. What explains cell-type-specific resistance to this compound, as observed in U87MG glioblastoma versus PC3 prostate cancer cells?

U87MG cells exhibit resistance due to distinct internalization mechanisms: this compound accumulates extracellularly via glycosaminoglycan (GAG)-mediated interactions rather than transmembrane insertion. In contrast, PC3 cells internalize the peptide via direct membrane disruption. Sulfated GAG inhibitors (e.g., chondroitin sulfate C) partially reverse resistance in U87MG, suggesting GAGs act as decoy receptors .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?

SAR contradictions arise from differential assay conditions (e.g., lipid composition in model membranes) and truncation effects. For example, [1–23]-DRS-B2 retains charge but loses helicity and activity, while D-amino acid analogs maintain potency but lack stereoselectivity, ruling out protein receptor involvement . Standardizing membrane models (e.g., synthetic vesicles mimicking cancer cell membranes) and using SPR for binding kinetics can clarify SAR trends .

Q. What methodological considerations are critical for assessing this compound’s anti-angiogenic effects?

Endothelial cell tube formation assays and VEGF secretion profiling are key. Studies show this compound inhibits capillary-like structure formation in vitro at non-cytotoxic concentrations (1–5 µM), suggesting anti-angiogenic activity independent of direct cell killing. Combining these with qRT-PCR (e.g., FGFR1 downregulation) validates pathway-specific effects .

Data Contradictions and Analytical Approaches

Q. Why do some studies report minimal hemolysis for this compound despite its cationic nature?

Selective toxicity arises from cancer cells’ elevated negative surface charge (e.g., phosphatidylserine exposure) compared to healthy cells. Hemolysis assays using erythrocytes show this compound’s lytic threshold (>20 µM) exceeds its anticancer IC50 values (5–10 µM), minimizing off-target effects .

Q. How can conflicting results on the role of glycosaminoglycans (GAGs) in this compound’s activity be reconciled?

GAGs enhance this compound’s activity in PC3 cells by facilitating membrane clustering but act as decoys in U87MG cells. Dose-dependent GAG inhibition experiments (e.g., heparin competition) and atomic force microscopy (AFM) imaging of peptide-membrane interactions can clarify context-dependent roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.